1a,1b-Dihomothromboxane B2
Description
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Properties
CAS No. |
81827-76-1 |
|---|---|
Molecular Formula |
C22H38O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(E)-9-[4,6-dihydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]non-7-enoic acid |
InChI |
InChI=1S/C22H38O6/c1-2-3-8-11-17(23)14-15-20-18(19(24)16-22(27)28-20)12-9-6-4-5-7-10-13-21(25)26/h6,9,14-15,17-20,22-24,27H,2-5,7-8,10-13,16H2,1H3,(H,25,26)/b9-6+,15-14+ |
InChI Key |
PXYWKDWTLGSULH-NUFNZXCZSA-N |
SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCCC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCCCC(=O)O)O |
Synonyms |
1a,1b-dihomo-thromboxane B2 1a,1b-dihomothromboxane B2 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 1a,1b-Dihomothromboxane B2 in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Protocols should include isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Sample preparation must minimize degradation by stabilizing thromboxane metabolites with antioxidants like indomethacin .
- Data Considerations : Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, urine). Report limits of detection (LOD) and quantification (LOQ) with precision (CV <15%) and accuracy (80–120%) metrics .
Q. How should researchers design experiments to study the biosynthetic pathways of 1a,1b-Dihomothromboxane B2?
- Experimental Design : Use platelet-rich plasma (PRP) or isolated enzyme systems (e.g., cyclooxygenase-1/2) to model thromboxane synthesis. Inhibitors (e.g., aspirin for COX-1) and substrate analogs (e.g., arachidonic acid) can clarify pathway specificity .
- Controls : Include negative controls (e.g., enzyme-deficient models) and positive controls (e.g., thrombin-stimulated platelets). Track time-dependent metabolite accumulation using kinetic assays .
Q. What safety protocols are critical when handling 1a,1b-Dihomothromboxane B2 in laboratory settings?
- Precautions : Follow OSHA HCS guidelines: Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing powdered forms to avoid inhalation .
- Storage : Store lyophilized compounds at -80°C under inert gas (argon) to prevent oxidation. Solutions should be prepared fresh in ethanol or DMSO to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the pro-inflammatory vs. anti-inflammatory roles of 1a,1b-Dihomothromboxane B2 in different tissues?
- Approach : Conduct tissue-specific knockout/knockdown studies (e.g., endothelial cells vs. macrophages) to isolate receptor-mediated effects. Pair with receptor antagonists (e.g., TP receptor blockers) to dissect signaling pathways .
- Data Analysis : Use multivariate regression to account for confounding variables (e.g., coexisting prostaglandins). Publish raw datasets with metadata to enable reproducibility .
Q. What strategies optimize the synthesis of 1a,1b-Dihomothromboxane B2 analogs for structure-activity relationship (SAR) studies?
- Synthetic Methodology : Employ stereoselective enzymatic catalysis (e.g., lipoxygenase derivatives) to preserve chiral centers. Purify intermediates via reverse-phase HPLC and confirm structures using NMR (¹H, ¹³C) and high-resolution MS .
- Challenges : Address low yields in hydroxylation steps by optimizing reaction conditions (e.g., pH, temperature). Include stability tests under physiological conditions (37°C, pH 7.4) .
Q. How should researchers integrate 1a,1b-Dihomothromboxane B2 data into broader thromboxane signaling models?
- Computational Modeling : Use kinetic modeling software (e.g., COPASI) to simulate thromboxane flux in pathways like platelet aggregation or vasoconstriction. Validate models with in vivo data from rodent ischemia-reperfusion models .
- Limitations : Acknowledge interspecies differences (e.g., human vs. murine TP receptor isoforms) and contextualize findings within species-specific physiology .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships of 1a,1b-Dihomothromboxane B2 in preclinical studies?
- Analysis : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
- Reporting : Include confidence intervals and effect sizes. Address outliers via Grubbs’ test or robust statistical methods .
Methodological Best Practices
- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. Prioritize primary sources from journals like Med. Chem. Commun. for synthetic protocols .
- Data Presentation : Follow IB guidelines: Place raw data in appendices and highlight processed data (e.g., normalized fold changes) in the main text. Use color-coded heatmaps for pathway analysis .
- Ethical Compliance : For in vivo studies, document IACUC approval and adherence to ARRIVE guidelines. Disclose conflicts of interest (e.g., funding from pharmaceutical sponsors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
